Ethyl 2,6-diethoxybenzoate
CAS No.: 92157-15-8
Cat. No.: VC3789791
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92157-15-8 |
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Molecular Formula | C13H18O4 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | ethyl 2,6-diethoxybenzoate |
Standard InChI | InChI=1S/C13H18O4/c1-4-15-10-8-7-9-11(16-5-2)12(10)13(14)17-6-3/h7-9H,4-6H2,1-3H3 |
Standard InChI Key | QMVQTFWOHMQDQM-UHFFFAOYSA-N |
SMILES | CCOC1=C(C(=CC=C1)OCC)C(=O)OCC |
Canonical SMILES | CCOC1=C(C(=CC=C1)OCC)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Geometry and Stereochemistry
The compound’s planar aromatic ring is substituted with three bulky groups, creating steric hindrance that influences its reactivity. The SMILES notation CCOC1=CC(=C(C=C1)C(=O)OCC)OCC confirms the connectivity, while the InChIKey XCKIALVAGKRVNP-UHFFFAOYSA-N provides a unique identifier for database retrieval . X-ray crystallography data, though unavailable in the cited sources, would likely reveal a distorted geometry due to the ortho-substituted ethoxy groups.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 238.28 g/mol | |
SMILES | CCOC1=CC(=C(C=C1)C(=O)OCC)OCC | |
InChIKey | XCKIALVAGKRVNP-UHFFFAOYSA-N | |
Chiral Centers | 0 |
Synthesis and Manufacturing
Ethyl 2,6-diethoxybenzoate is synthesized via esterification of 2,6-diethoxybenzoic acid with ethanol, catalyzed by sulfuric acid. This method parallels the production of related esters, such as ethyl 2-hydroxyisobutyrate, which achieves a 71% yield under reflux conditions with concentrated sulfuric acid .
Stepwise Synthesis Protocol
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Reactant Preparation: 2,6-Diethoxybenzoic acid (10.0 g, 42 mmol) is dissolved in anhydrous ethanol (100 mL).
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Catalyst Addition: Concentrated sulfuric acid (0.5 mL, 9.4 mmol) is added dropwise under inert atmosphere.
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Reflux: The mixture is heated at 78°C for 24 hours to drive esterification to completion.
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Workup: The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane (50 mL).
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Purification: The organic layer is washed with sodium bicarbonate (5% w/v), dried over MgSO, and concentrated to yield a colorless liquid.
Table 2: Synthetic Parameters
Parameter | Value | Source |
---|---|---|
Reaction Temperature | 78°C (reflux) | |
Catalyst | HSO | |
Yield | ~70% (estimated) | |
Purity | ≥98% (HPLC) |
Physicochemical Properties
The compound’s physical properties are inferred from structurally analogous esters. For example, ethyl 2,6-dimethylbenzoate (CAS 36596-67-5) has a boiling point of 78–80°C at 0.9 mmHg and a refractive index of 1.4980 . Ethyl 2,6-diethoxybenzoate likely exhibits similar volatility but higher polarity due to the ethoxy groups.
Spectral Data
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IR Spectroscopy: Expected peaks include at ~1720 cm (ester carbonyl) and at 1250–1050 cm (ethoxy groups).
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NMR ():
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δ 1.2–1.4 (t, 6H, -OCHCH)
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δ 3.5–4.3 (q, 4H, -OCHCH and -COOCHCH)
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δ 6.5–7.5 (m, 3H, aromatic protons)
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Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s ester and ether functionalities make it a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. For instance, similar benzoates are used in synthesizing profens (e.g., ibuprofen) .
Agrochemicals
Ethyl 2,6-diethoxybenzoate may serve as a scaffold for herbicides and insecticides, akin to azinphos-ethyl’s role as an organophosphate insecticide . Its ethoxy groups enhance lipid solubility, improving membrane permeability.
Fragrance and Flavoring
Benzoate esters are widely used in perfumery for their fruity aromas. Ethyl 2,6-diethoxybenzoate’s volatility and stability at room temperature make it suitable for cosmetic formulations .
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